ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a fused thiophene-pyridazine core. Its structure features a 2-methylbenzamido substituent at position 5, a phenyl group at position 3, and an ethyl carboxylate moiety at position 1 (Figure 1).
Properties
IUPAC Name |
ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-3-30-23(29)19-17-13-31-21(24-20(27)16-12-8-7-9-14(16)2)18(17)22(28)26(25-19)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTVPEQEZBPVPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-methylbenzoyl chloride with 3-phenyl-4-oxo-3H-thieno[3,4-d]pyridazine-1-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or phenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in substituents at positions 3 (phenyl ring) and 5 (amide group). These modifications influence electronic properties, lipophilicity, and molecular weight, which are critical for drug-like behavior.
Table 1: Structural and Physicochemical Comparison
*Calculated values based on substituent analysis.
Key Observations:
- Molecular Weight: The benzodioxole analog has the highest molecular weight (463.46 g/mol), likely due to its oxygen-rich substituent, which may improve aqueous solubility.
- Steric and Electronic Modifications: The trifluoromethylphenyl analog introduces a bulky, electron-withdrawing group at position 3, which could alter binding interactions in biological targets.
Biological Activity
The compound ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate , identified by its CAS number 763114-26-7, belongs to the thienopyridazine class of compounds. This article delves into its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.42 g/mol. It features a thieno[3,4-d]pyridazine core structure with various substituents that contribute to its biological activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Core Structure | Thieno[3,4-d]pyridazine |
| Substituents | 2-Methylbenzamido, ethyl carboxylate |
| Molecular Weight | 358.42 g/mol |
| CAS Number | 763114-26-7 |
Antimicrobial Activity
Research has indicated that compounds within the thienopyridazine class exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.
Case Study: Antibacterial Assays
In a study assessing the antibacterial activity of similar thienopyridazine derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
| Bacterial Strain | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Escherichia coli | 32 | Ethyl 5-(2-methylbenzamido)-... |
| Staphylococcus aureus | 16 | Ethyl 5-(2-methylbenzamido)-... |
| Salmonella typhi | 64 | Ethyl 5-(2-methylbenzamido)-... |
These results suggest that the compound exhibits promising antibacterial properties, particularly against Staphylococcus aureus.
Anticancer Potential
The anticancer properties of thienopyridazine derivatives have also been explored. In vitro studies have shown that these compounds can inhibit tumor cell proliferation.
Research Findings: Cytotoxicity Assays
A recent investigation into the cytotoxic effects of this compound revealed:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | [Research Study on Thienopyridazines] |
| HepG2 (Liver Cancer) | 15.0 | [Research Study on Thienopyridazines] |
These findings indicate that the compound may serve as a lead candidate for developing new anticancer therapies.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
